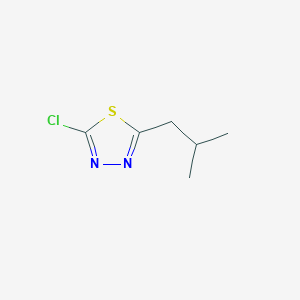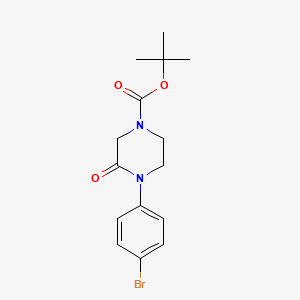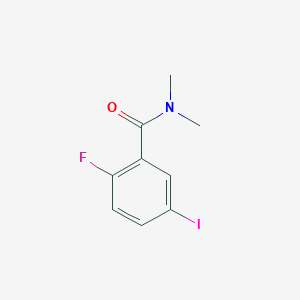![molecular formula C13H11NO4 B1396767 2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid CAS No. 1332531-33-5](/img/structure/B1396767.png)
2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid
Descripción general
Descripción
The compound “2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid” would include an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, due to the electron-rich character of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid” would depend on its specific structure. Indole derivatives generally have diverse physical and chemical properties .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid and its derivatives play a significant role in chemical synthesis. Egorova et al. (2017) demonstrated the use of a related compound, diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, in intramolecular cyclization catalyzed by boron trifluoride diethyl etherate, leading to novel 3-phosphonylated indoles (Egorova et al., 2017).
Drug Design and Antihypertensive Potential
In the field of medicinal chemistry, these compounds have been studied for their potential therapeutic applications. Saravanan et al. (2013) synthesized Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate and investigated its antihypertensive activity through molecular docking studies, revealing promising results in inhibiting the renin protein, a key player in high blood pressure (Saravanan et al., 2013).
Antimicrobial Activity
The antimicrobial properties of these compounds are also of significant interest. Radhakrishnan et al. (2020) synthesized Schiff bases derived from Tryptophan and related compounds, showing remarkable antimicrobial activity, which is crucial for the development of new antibacterial and antifungal agents (Radhakrishnan et al., 2020).
Cancer Detection
In oncology research, derivatives of 2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid have been utilized in developing molecular-based beacons for cancer detection. Pham et al. (2005) developed a water-soluble near-infrared dye for optical imaging in cancer detection, demonstrating the potential of these compounds in diagnostic applications (Pham, Medarova, & Moore, 2005).
Safety And Hazards
Direcciones Futuras
Indole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research on “2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid” could explore its potential biological activities and possible applications in medicine.
Propiedades
IUPAC Name |
2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICVCMABOEGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



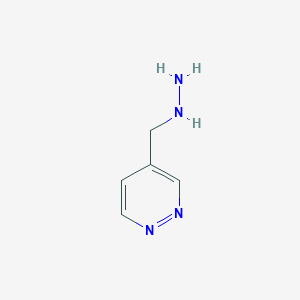
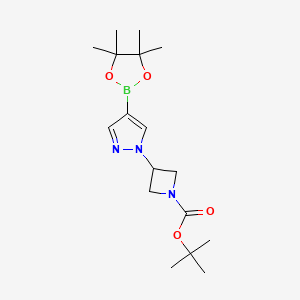
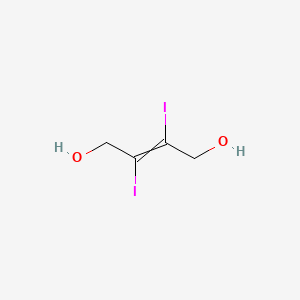
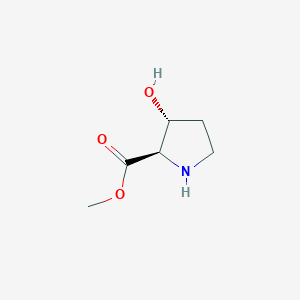
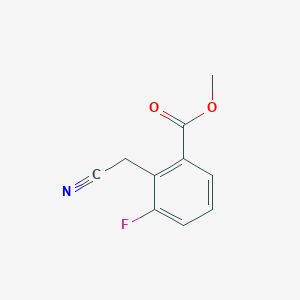
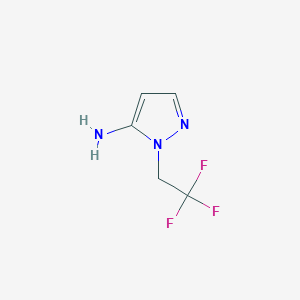
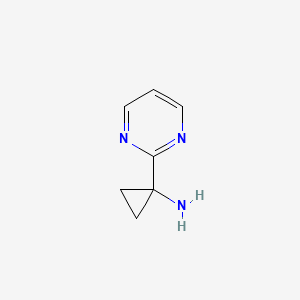
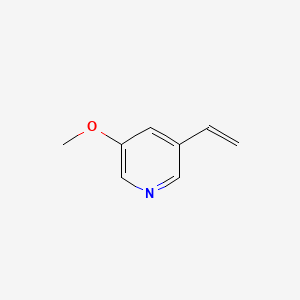
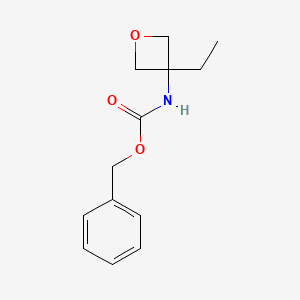
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)
